An In-depth Technical Guide to the Synthesis and Properties of Poly(bisphenol A carbonate)
An In-depth Technical Guide to the Synthesis and Properties of Poly(bisphenol A carbonate)
For Researchers, Scientists, and Drug Development Professionals
Poly(bisphenol A carbonate), commonly known as polycarbonate (PC), is a high-performance thermoplastic polymer renowned for its unique combination of toughness, optical clarity, and thermal stability. These properties have led to its widespread use in a variety of applications, from consumer goods and electronics to automotive components and medical devices. This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of poly(bisphenol A carbonate), with a focus on the core chemical principles and experimental methodologies.
Synthesis of Poly(bisphenol A carbonate)
The commercial production of poly(bisphenol A carbonate) is dominated by two primary methods: interfacial polymerization and melt transesterification. Both methods involve the reaction of bisphenol A (BPA) with a source of carbonate groups.
Interfacial Polymerization
Interfacial polymerization is a well-established method that involves the reaction of the sodium salt of bisphenol A with phosgene at the interface of two immiscible liquids, typically an aqueous solution and a chlorinated organic solvent.[1][2] This process is known for producing high molecular weight polycarbonate with excellent optical properties.[1]
Reaction Chemistry:
The overall reaction for the interfacial polymerization of bisphenol A with phosgene is as follows:
n HO-C₆H₄-C(CH₃)₂-C₆H₄-OH + n COCl₂ → [-O-C₆H₄-C(CH₃)₂-C₆H₄-O-CO-]n + 2n HCl
The hydrochloric acid (HCl) byproduct is neutralized by the excess sodium hydroxide in the aqueous phase.
Experimental Protocol: Laboratory-Scale Interfacial Polymerization
This protocol outlines a typical laboratory-scale synthesis of poly(bisphenol A carbonate) via interfacial polymerization. Safety Precaution: Phosgene is a highly toxic gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place. A safer alternative is the use of triphosgene, a solid phosgene equivalent, which can be handled more easily.
Materials:
-
Bisphenol A (BPA)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
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Phosgene (or triphosgene)
-
Triethylamine (catalyst)
-
Hydrochloric acid (HCl)
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Methanol
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Deionized water
Procedure:
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Preparation of the Aqueous Phase: In a baffled flask equipped with a mechanical stirrer, dissolve a specific molar quantity of bisphenol A and an excess of sodium hydroxide (typically 2.2-2.5 molar equivalents to BPA) in deionized water.
-
Preparation of the Organic Phase: In a separate container, dissolve the desired amount of phosgene (or one-third of the molar equivalent of triphosgene) in dichloromethane.
-
Polymerization: With vigorous stirring, add the organic phase to the aqueous phase. The polymerization will occur at the interface of the two layers. Add a catalytic amount of triethylamine to the reaction mixture.[3] The reaction is typically carried out at a temperature between 10°C and 40°C.[3]
-
Work-up: After the reaction is complete (typically 15-60 minutes), stop the stirring and allow the layers to separate.[3][4]
-
Washing: Separate the organic layer containing the polymer. Wash the organic layer sequentially with dilute hydrochloric acid to neutralize any remaining base, and then several times with deionized water until the washings are neutral.[4]
-
Precipitation and Drying: Precipitate the polycarbonate by slowly adding the dichloromethane solution to a large excess of a non-solvent, such as methanol, with stirring.[4] Collect the precipitated polymer by filtration and dry it in a vacuum oven at an elevated temperature (e.g., 110-120°C) to remove any residual solvent.[1]
Melt Transesterification
The melt transesterification process is considered a more environmentally friendly alternative to the phosgene-based interfacial route.[5] This method involves the reaction of bisphenol A with diphenyl carbonate (DPC) at high temperatures and under vacuum.[2]
Reaction Chemistry:
The transesterification reaction proceeds in two stages. First, an ester exchange occurs between bisphenol A and diphenyl carbonate to form oligomers, with the elimination of phenol. In the second stage, these oligomers undergo polycondensation at a higher temperature and under high vacuum to form high molecular weight polycarbonate, with the continuous removal of phenol.
n HO-C₆H₄-C(CH₃)₂-C₆H₄-OH + n (C₆H₅O)₂CO ⇌ [-O-C₆H₄-C(CH₃)₂-C₆H₄-O-CO-]n + 2n C₆H₅OH
Experimental Protocol: Laboratory-Scale Melt Transesterification
Materials:
-
Bisphenol A (BPA)
-
Diphenyl carbonate (DPC)
-
Catalyst (e.g., zinc acetate, 4-(dimethylamino)pyridine, lithium hydroxide)[5]
Procedure:
-
Monomer Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum system, charge bisphenol A and a slight molar excess of diphenyl carbonate (e.g., 1.03-1.05 molar ratio to BPA).[6]
-
Catalyst Addition: Add a catalytic amount of a suitable transesterification catalyst (e.g., 50 ppm of 4-dimethylamino)pyridine).[6]
-
First Stage (Transesterification): Heat the mixture under a nitrogen atmosphere to a temperature of around 180-220°C to melt the reactants and initiate the transesterification reaction. Phenol will begin to distill off.
-
Second Stage (Polycondensation): Gradually increase the temperature to 250-300°C while slowly reducing the pressure to a high vacuum (<1 mmHg).[7] This will drive the polycondensation reaction by removing the phenol byproduct. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds.
-
Polymer Recovery: Once the desired molecular weight is achieved (as indicated by the melt viscosity), cool the reactor and recover the solid polycarbonate.
Properties of Poly(bisphenol A carbonate)
The excellent properties of poly(bisphenol A carbonate) are a direct result of its unique molecular structure, which consists of rigid aromatic groups linked by flexible carbonate and isopropylidene groups.
Physical and Mechanical Properties
| Property | Value |
| Density | 1.20 - 1.22 g/cm³ |
| Tensile Strength | 55 - 75 MPa |
| Tensile Modulus | 2.0 - 2.4 GPa |
| Flexural Strength | 90 - 110 MPa |
| Flexural Modulus | 2.1 - 2.3 GPa |
| Izod Impact Strength (Notched) | 60 - 900 J/m |
| Rockwell Hardness | M70 / R120 |
Thermal Properties
| Property | Value |
| Glass Transition Temperature (Tg) | 145 - 150 °C |
| Heat Deflection Temperature (HDT) | 128 - 138 °C (at 1.82 MPa) |
| Vicat Softening Point | 145 - 155 °C |
| Coefficient of Thermal Expansion | 65 - 70 x 10⁻⁶ /°C |
Optical Properties
| Property | Value |
| Refractive Index | 1.584 - 1.586 |
| Light Transmittance (3 mm thickness) | 85 - 91 % |
| Haze | < 1 % |
Characterization of Poly(bisphenol A carbonate)
A variety of analytical techniques are employed to characterize the structure, molecular weight, and properties of poly(bisphenol A carbonate).
Experimental Protocols: Characterization Techniques
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Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. A typical procedure involves heating a small sample (5-10 mg) in a sealed aluminum pan under a nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min). The Tg is observed as a step change in the heat flow curve.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is monitored as a function of temperature. The onset of decomposition provides an indication of the material's thermal stability.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for confirming the chemical structure of the polycarbonate. The spectrum will show characteristic absorption bands for the carbonate group (C=O stretch around 1770 cm⁻¹), aromatic C=C bonds (around 1600 and 1500 cm⁻¹), and C-O stretching vibrations (around 1200-1250 cm⁻¹).
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and molecular weight distribution of the polymer. The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran or dichloromethane) and passed through a column packed with porous gel. Larger molecules elute faster than smaller molecules, allowing for separation based on size.
Visualizations
Synthesis Pathways
References
- 1. learnbin.net [learnbin.net]
- 2. valcogroup-valves.com [valcogroup-valves.com]
- 3. US4529791A - Interfacial polycarbonate preparation by adding additional solvent - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. vlp.com.ua [vlp.com.ua]
- 6. pslc.ws [pslc.ws]
- 7. user.eng.umd.edu [user.eng.umd.edu]
